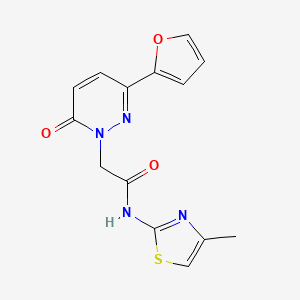![molecular formula C14H13NO3S B14882253 2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14882253.png)
2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD00169962 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions. Its molecular structure includes functional groups that are essential for its activity in different fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD00169962 typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Initial Formation: The starting materials are combined under controlled conditions to form an intermediate compound.
Intermediate Transformation: The intermediate undergoes further reactions, such as oxidation or reduction, to form the desired product.
Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of MFCD00169962 is scaled up using large reactors and automated systems. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions, such as temperature and pressure, are continuously monitored and adjusted to optimize yield.
Purification and Packaging: The product is purified using industrial-scale techniques and then packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
MFCD00169962 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce an alcohol.
Applications De Recherche Scientifique
MFCD00169962 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which MFCD00169962 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.
Propriétés
Formule moléculaire |
C14H13NO3S |
|---|---|
Poids moléculaire |
275.32 g/mol |
Nom IUPAC |
(2E)-2-(5-hydroxy-1,3-benzoxathiol-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C14H13NO3S/c1-14(2,3)12(17)9(7-15)13-18-10-5-4-8(16)6-11(10)19-13/h4-6,16H,1-3H3/b13-9+ |
Clé InChI |
HXRFADGTSOLVAI-UKTHLTGXSA-N |
SMILES isomérique |
CC(C)(C)C(=O)/C(=C/1\OC2=C(S1)C=C(C=C2)O)/C#N |
SMILES canonique |
CC(C)(C)C(=O)C(=C1OC2=C(S1)C=C(C=C2)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


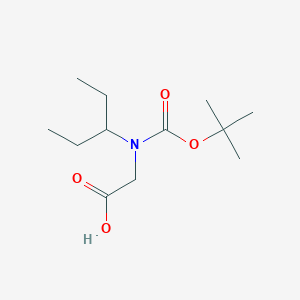
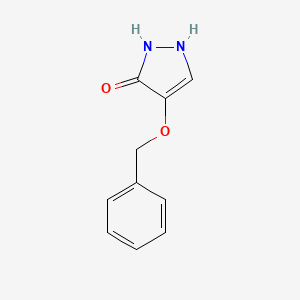
![4-butoxy-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methoxybenzamide](/img/structure/B14882201.png)
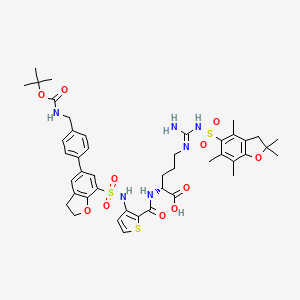
![4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14882209.png)
![(Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(2-methylfuran-3-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14882222.png)
![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14882226.png)

![4-[(2',3'-Difluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14882233.png)
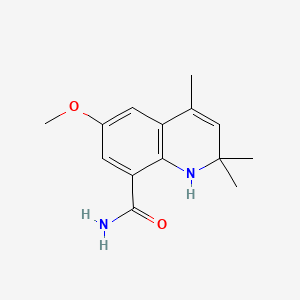
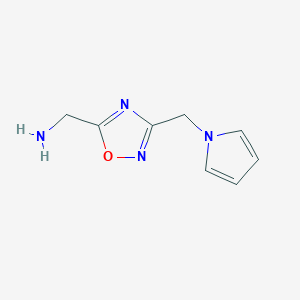
![3-Amino-6-cyclopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14882249.png)

